molecular formula C16H17Br B13938064 2-Bromo-4-(tert-butyl)-1,1'-biphenyl

2-Bromo-4-(tert-butyl)-1,1'-biphenyl

Katalognummer: B13938064
Molekulargewicht: 289.21 g/mol
InChI-Schlüssel: LIZKQBDOYADUBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-(tert-butyl)-1,1’-biphenyl is an organic compound with the molecular formula C16H17Br It is a derivative of biphenyl, where a bromine atom is substituted at the 2-position and a tert-butyl group is substituted at the 4-position of one of the phenyl rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)-1,1’-biphenyl typically involves the bromination of 4-(tert-butyl)-1,1’-biphenyl. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-(tert-butyl)-1,1’-biphenyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(tert-butyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.

    Reduction Reactions: The bromine atom can be reduced to form 4-(tert-butyl)-1,1’-biphenyl.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution Reactions: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation Reactions: Formation of biphenyl derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction Reactions: Formation of 4-(tert-butyl)-1,1’-biphenyl.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(tert-butyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(tert-butyl)-1,1’-biphenyl depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-4-(tert-butyl)-1-methoxybenzene
  • 2-Bromo-4-tert-butylaniline
  • 2-Bromo-4,6-di-tert-butylphenol

Uniqueness

2-Bromo-4-(tert-butyl)-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl scaffold. This structural feature imparts distinct chemical reactivity and physical properties, making it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C16H17Br

Molekulargewicht

289.21 g/mol

IUPAC-Name

2-bromo-4-tert-butyl-1-phenylbenzene

InChI

InChI=1S/C16H17Br/c1-16(2,3)13-9-10-14(15(17)11-13)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI-Schlüssel

LIZKQBDOYADUBK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C=C1)C2=CC=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.